IDRX-42 Demonstrates Superior Biochemical Potency Against Primary and Secondary KIT Mutations
IDRX-42 exhibits superior biochemical potency against a broad panel of primary and secondary KIT mutations when compared directly with imatinib (IM) and ripretinib (RIP). In cellular assays using GIST T1 cell lines, IDRX-42 was active (S = sensitive) against KIT exon 11 (K11) + V654A and K11 + AL (activation loop) mutations, whereas both IM and RIP were resistant (R) or partially resistant [1]. Similarly, in CHO cells expressing KIT exon 9 (K9) + V654A or K9 + AL, IDRX-42 retained activity, while IM was resistant [1].
| Evidence Dimension | Cellular potency against KIT mutations (Sensitive vs. Resistant) |
|---|---|
| Target Compound Data | Sensitive to K11+V654A and K11+AL |
| Comparator Or Baseline | Imatinib: Resistant to K11+V654A and K11+AL; Ripretinib: Resistant to K11+V654A, Sensitive to K11+AL |
| Quantified Difference | IDRX-42 is active where imatinib is not, and active against K11+V654A where ripretinib is not |
| Conditions | Cellular autophosphorylation assays in GIST T1 and CHO cell lines |
Why This Matters
This potency profile confirms IDRX-42 as a superior tool for investigating GIST driven by secondary resistance mutations that are not addressed by earlier-generation TKIs.
- [1] George S, et al. In vitro profiling of IDRX-42 against secondary and tertiary mutations (AP/AL) found in TKI-resistant GIST. J Clin Oncol. 2025;43(16_suppl):11524. View Source
